Levomethadyl acetate

Descripción general

Descripción

Levacetylmethadol, también conocido como acetato de levometadil, es un opioide sintético similar en estructura a la metadona. Se utiliza principalmente en el tratamiento y manejo de la dependencia a los opioides. Levacetylmethadol tiene una larga duración de acción debido a sus metabolitos activos .

Métodos De Preparación

Levacetylmethadol se sintetiza a través de una serie de reacciones químicas. La ruta sintética implica la acetilación de metadol, que es un derivado de la metadona. Las condiciones de reacción normalmente incluyen el uso de anhídrido acético como agente acetilante y un solvente adecuado como diclorometano. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar que se obtenga el producto deseado .

Análisis De Reacciones Químicas

Levacetylmethadol experimenta varias reacciones químicas, incluyendo:

Oxidación: Levacetylmethadol puede oxidarse para formar su derivado N-óxido correspondiente.

Reducción: El compuesto puede reducirse para formar sus metabolitos desmetilados, nor-LAAM y dinor-LAAM.

Sustitución: Levacetylmethadol puede sufrir reacciones de sustitución nucleofílica, donde el grupo acetato es reemplazado por otros nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. .

Aplicaciones Científicas De Investigación

Levomethadyl acetate hydrochloride (LAAM), also known as this compound, is a medication approved by the U.S. Food and Drug Administration (FDA) in 1993 for the treatment of opioid dependence . LAAM is a µ-opioid agonist that, similar to methadone, provides opioid blockade and has good oral bioavailability .

Scientific Research Applications

Efficacy in Opioid Dependence Treatment

LAAM is effective in treating opioid dependence because it reduces the need for daily administration compared to methadone . A study comparing LAAM, buprenorphine, and methadone found that LAAM (administered three times a week) substantially reduced the use of illicit opioids compared to low-dose methadone .

Eissenberg et al. conducted a randomized, controlled study with three treatment groups receiving different LAAM doses on Mondays, Wednesdays, and Fridays: low-dose (25 mg, 25 mg, 35 mg), medium-dose (50 mg, 50 mg, 70 mg), and high-dose (100 mg, 100 mg, 140 mg) . The Friday dosages were higher to compensate for the longer interval between Friday and Monday . The results indicated that abstinence from opioid use, verified by urine samples, increased with higher LAAM dosages. Specifically, 34% of the high-dose group remained abstinent for four consecutive weeks, compared to 11% and 14% in the low- and medium-dose groups, respectively .

Comparison with Other Treatments

A 17-week randomized study compared LAAM (75 to 115 mg), buprenorphine (16 to 32 mg), high-dose methadone (60 to 100 mg), and low-dose methadone (20 mg) . The mean number of days patients remained in the study was significantly higher for those receiving LAAM (89 days), buprenorphine (96 days), and high-dose methadone (105 days) compared to low-dose methadone (70 days) . The percentage of patients with 12 or more consecutive opioid-negative urine specimens was 36% in the LAAM group, 26% in the buprenorphine group, 28% in the high-dose methadone group, and 8% in the low-dose methadone group .

Dose-Related Efficacy

The clinical efficacy of LAAM is positively related to the dose . High-dose LAAM (100 mg three times a week) was most effective at reducing opioid use and craving, although it was associated with a greater incidence of adverse effects .

Patient Acceptability and Harm Reduction

LAAM is generally acceptable to most patients and effectively suppresses withdrawal symptoms . Self-reported weekly IV drug use showed significant reductions in IV opiate and other drug use among patients in all LAAM groups. Non-IV drug use also decreased, though less dramatically .

Data Table: Comparison of Opioid Dependence Treatments

Case Studies

- Objective : To compare the clinical efficacy of different doses of LAAM in treating opioid dependence.

- Method : Randomized, controlled study with 180 opioid-dependent volunteers assigned to low-dose, medium-dose, and high-dose LAAM groups.

- Results : Higher LAAM doses were more effective in decreasing heroin use. After 16 weeks, patients in the high-dose group reported heroin use on 2.5 days of the previous 30, compared to 4.1 and 6.3 days in the medium- and low-dose groups, respectively.

- Objective : To compare LAAM, buprenorphine, and methadone in the treatment of opioid dependence.

- Method : 17-week randomized study of 220 patients comparing LAAM, buprenorphine, and high-dose and low-dose methadone.

- Results : LAAM, buprenorphine, and high-dose methadone substantially reduced the use of illicit opioids compared to low-dose methadone.

Mecanismo De Acción

Levacetylmethadol ejerce sus efectos actuando como agonista en el receptor μ-opioide. También actúa como un potente antagonista no competitivo en el receptor neuronal nicotínico de acetilcolina α3β4. El compuesto sufre un extenso metabolismo de primer paso para formar metabolitos desmetilados activos, nor-LAAM y dinor-LAAM, que son más potentes que el fármaco original. Estos metabolitos contribuyen aún más a la larga duración de acción del fármaco .

Comparación Con Compuestos Similares

Levacetylmethadol es similar a otros opioides sintéticos como la metadona y el acetilmetadol. Tiene una duración de acción más larga debido a sus metabolitos activos. En comparación con la metadona, levacetylmethadol requiere una dosificación menos frecuente, lo que lo convierte en una opción más conveniente para los pacientes. Los compuestos similares incluyen:

Metadona: Un opioide sintético utilizado para el manejo del dolor y el tratamiento de la dependencia a los opioides.

Acetilmetadol: Un opioide sintético similar a levacetylmethadol pero con una duración de acción más corta.

Buprenorfina: Un agonista parcial de los opioides utilizado en el tratamiento de la dependencia a los opioides

Actividad Biológica

Levomethadyl acetate (LAAM) is a synthetic opioid agonist primarily used in the treatment of opioid dependence. Approved by the FDA in 1993, LAAM offers a unique pharmacological profile that distinguishes it from other opioids like methadone. This article explores the biological activity, pharmacokinetics, efficacy, and safety of this compound, including relevant case studies and research findings.

This compound acts primarily as a µ-opioid receptor agonist , similar to methadone. Its biological activity is characterized by:

- Opioid Receptor Interaction : LAAM binds to µ-opioid receptors, leading to analgesic effects and opioid blockade. It also interacts with other receptors, including neuronal acetylcholine receptor subunits, where it exhibits antagonistic properties .

- Metabolism : LAAM undergoes extensive first-pass metabolism, converting into two active metabolites: nor-levomethadyl acetate and dinor-levomethadyl acetate. These metabolites are more potent than the parent compound, contributing significantly to its therapeutic effects .

- Pharmacokinetics : The drug has a half-life of approximately 2.6 days , allowing for thrice-weekly dosing regimens . This extended half-life is advantageous for maintaining stable plasma levels and reducing withdrawal symptoms.

Efficacy in Opioid Dependence Treatment

Numerous studies have evaluated the efficacy of this compound in treating opioid dependence:

- Dosing Regimens : Clinical trials have compared various dosing strategies. For instance, a study at Johns Hopkins University involved patients receiving doses of 25 mg, 50 mg, and 100 mg thrice weekly. Results indicated that higher doses correlated with increased rates of abstinence from heroin use .

| Dose Group | Days of Heroin Use (Last 30 Days) | Abstinence Rate (%) |

|---|---|---|

| Low Dose (25 mg) | 6.3 | 11 |

| Medium Dose (50 mg) | 4.1 | 14 |

| High Dose (100 mg) | 2.5 | 34 |

- Retention Rates : In a comparative study involving LAAM and methadone, retention rates were observed to be lower for LAAM during induction phases; however, long-term retention was comparable once patients stabilized on treatment .

Safety Profile

While this compound is generally considered safe when used as directed, its safety profile includes some notable concerns:

- Adverse Effects : Common side effects include constipation and sedation. Cardiac arrhythmias have been reported, particularly at higher doses or in patients with pre-existing conditions, prompting caution in prescribing .

- Patient Acceptability : Despite its efficacy, some studies suggest that patient retention may be lower with LAAM compared to methadone during initial treatment phases due to the longer intervals between doses .

Case Studies and Research Findings

Several case studies have provided insights into the real-world application of this compound:

- Multisite Open-Label Study : A multisite trial evaluated the safety and efficacy of LAAM across multiple treatment centers, reporting significant reductions in illicit opioid use among participants .

- Comparative Effectiveness Research : A study comparing this compound with buprenorphine and high-dose methadone found that while all treatments reduced illicit opioid use significantly, LAAM had a higher percentage of patients achieving consecutive opioid-negative urine tests compared to low-dose methadone .

Propiedades

Key on ui mechanism of action |

Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability. |

|---|---|

Número CAS |

1477-40-3 |

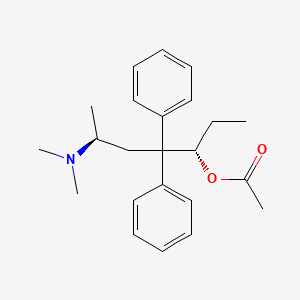

Fórmula molecular |

C23H31NO2 |

Peso molecular |

353.5 g/mol |

Nombre IUPAC |

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate |

InChI |

InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1 |

Clave InChI |

XBMIVRRWGCYBTQ-AVRDEDQJSA-N |

SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

SMILES isomérico |

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

SMILES canónico |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

1477-40-3 |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

15 mg/mL 1.79e-03 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane 6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate Acemethadone Acetylmethadol Alphacetylmethadol Amidolacetate Dimepheptanol LAAM Levo alpha Acetylmethadol Levo-alpha-Acetylmethadol Levoacetylmethadol Levomethadyl Levomethadyl Acetate Levomethadyl Acetate Hydrochloride Methadol Methadyl Acetate ORLAAM |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.